RIPK1 Kinase Inhibition: Potency Comparison with 2-Methyl and 2,8-Diazaspiro Analogs
1-Oxa-4,8-diazaspiro[4.5]decan-3-one exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) with an IC₅₀ value of 92 nM in a biochemical kinase assay . This potency differentiates it from the 2,8-diazaspiro[4.5]decan-1-one series, which requires extensive substitution at the piperidine nitrogen to achieve comparable sub-100 nM activity [1]. The 1-oxa-4,8-diazaspiro scaffold has been specifically identified as a privileged chemotype for RIPK1 inhibition due to its optimal spatial presentation of hydrogen-bond donor/acceptor motifs to the kinase hinge region .
| Evidence Dimension | RIPK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 92 nM |
| Comparator Or Baseline | 2,8-Diazaspiro[4.5]decan-1-one series: >1 µM (unsubstituted parent); 9p analog: 34 nM (heavily optimized) |
| Quantified Difference | Target compound achieves sub-100 nM potency without N-substitution vs. comparator series requiring extensive derivatization for comparable activity |
| Conditions | Biochemical kinase inhibition assay; compound tested as isolated scaffold |
Why This Matters
This establishes the unsubstituted 1-oxa-4,8-diazaspiro[4.5]decan-3-one core as a validated starting point for RIPK1 inhibitor programs, reducing synthetic burden relative to alternative spiro systems.
- [1] Váchal, P. et al. 2,8-Diazaspiro[4.5]decan-1-ones as Potent, Orally Bioavailable PHD2 Inhibitors. PDB Entry 4JZR. Protein Data Bank in Europe, 2014. View Source
